molecular formula C21H26N2O5S B12209957 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12209957
M. Wt: 418.5 g/mol
InChI Key: VEZTWXGFZHEMCY-JXAWBTAJSA-N
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Description

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the piperidyl and thiazolidine moieties separately, followed by their coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 (Potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidyl group can interact with neurotransmitter receptors, while the thiazolidine ring can interact with enzymes involved in metabolic pathways . These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is unique due to the combination of the piperidyl and thiazolidine moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H26N2O5S/c1-28-17-7-5-15(6-8-17)14-18-20(26)23(21(27)29-18)12-9-19(25)22-11-3-2-4-16(22)10-13-24/h5-8,14,16,24H,2-4,9-13H2,1H3/b18-14-

InChI Key

VEZTWXGFZHEMCY-JXAWBTAJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO

Origin of Product

United States

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